4-Chloro-2-methoxybenzonitrile CAS number 100960-68-7
4-Chloro-2-methoxybenzonitrile CAS number 100960-68-7
An In-Depth Technical Guide to 4-Chloro-2-methoxybenzonitrile (CAS: 100960-68-7)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 4-Chloro-2-methoxybenzonitrile, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and fine chemical synthesis, this guide delves into its chemical properties, synthesis, characterization, reactivity, and safe handling protocols. The structure of this guide is tailored to present the most pertinent information in a logical and accessible format, moving from fundamental properties to practical applications.
Core Compound Identity and Physicochemical Properties
4-Chloro-2-methoxybenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for its utility as a versatile precursor in organic synthesis.[1] The presence of three distinct functional groups—nitrile, chloro, and methoxy—on the benzene ring imparts a unique reactivity profile, making it a valuable building block for more complex molecular architectures, particularly in the pharmaceutical and agrochemical sectors.[2]
Table 1: Physicochemical Properties of 4-Chloro-2-methoxybenzonitrile
| Property | Value | Source(s) |
| CAS Number | 100960-68-7 | [3][4] |
| Molecular Formula | C₈H₆ClNO | [4][5] |
| Molecular Weight | 167.59 g/mol | [4][5] |
| Synonyms | Benzonitrile, 4-chloro-2-methoxy- | [3][5] |
| Appearance | White to yellow solid | [3][5] |
| Purity | ≥99% (Typical, via LCMS) | [5] |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | [5] |
| Intended Use | For research and analytical applications only. | [5][6] |
Synthesis Methodology: The Sandmeyer Reaction
The most established and industrially relevant method for synthesizing aryl nitriles from primary aryl amines is the Sandmeyer reaction.[7][8] This transformation is a cornerstone of aromatic chemistry, valued for its reliability and broad scope.[9] The synthesis of 4-Chloro-2-methoxybenzonitrile logically starts from its corresponding aniline derivative, 4-Chloro-2-methoxyaniline (CAS 93-50-5).[10]
The overall process is a two-step sequence:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid).
-
Cyanation: The diazonium group is displaced by a cyanide nucleophile, a reaction catalyzed by copper(I) cyanide.[11][12]
The mechanism is an example of a radical-nucleophilic aromatic substitution (SRNAr).[7][8] It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then reacts with a copper(II) species to yield the final benzonitrile product and regenerate the copper(I) catalyst.[8][11]
Experimental Protocol: Synthesis via Sandmeyer Reaction
Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
4-Chloro-2-methoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-Chloro-2-methoxyaniline (1.0 eq) in a solution of concentrated HCl and water. b. Cool the resulting solution to 0-5°C in an ice-salt bath with vigorous stirring. c. Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water. d. Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5°C. The formation of the diazonium salt is typically indicated by a color change. Stir for an additional 20-30 minutes at this temperature.
-
Cyanation: a. In a separate, larger flask, prepare a solution or slurry of copper(I) cyanide (1.2 eq) in water. b. Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide mixture. This addition is often exothermic and may be accompanied by the evolution of nitrogen gas; control the rate of addition to maintain a manageable reaction temperature. c. After the addition is complete, gently warm the reaction mixture (e.g., to 50-60°C) and stir for 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Extract the product into an organic solvent such as dichloromethane (3x volumes). c. Combine the organic layers and wash with a saturated sodium carbonate solution to neutralize any remaining acid, followed by a wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude 4-Chloro-2-methoxybenzonitrile.
-
Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a white to yellow solid.
Spectroscopic Characterization
Structural confirmation and purity assessment of 4-Chloro-2-methoxybenzonitrile rely on standard spectroscopic techniques.[13][14] While specific spectra are proprietary to manufacturers, the expected data can be reliably predicted based on the molecule's structure.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value |
| ¹H NMR | Methoxy Protons (-OCH₃) | ~3.9-4.0 ppm (singlet, 3H) |
| Aromatic Proton (H-3) | ~7.5 ppm (doublet) | |
| Aromatic Proton (H-5) | ~7.3 ppm (doublet of doublets) | |
| Aromatic Proton (H-6) | ~7.6 ppm (doublet) | |
| ¹³C NMR | Nitrile Carbon (-C≡N) | ~115-120 ppm |
| Quaternary Carbon (C-1) | ~105-110 ppm | |
| Methoxy Carbon (-OCH₃) | ~56 ppm | |
| Aromatic Carbons | 6 signals expected in the ~110-160 ppm range | |
| IR Spectroscopy | Nitrile Stretch (C≡N) | 2220-2240 cm⁻¹ (strong, sharp) |
| Aryl-O-CH₃ Stretch | 1250-1280 cm⁻¹ (strong) & 1020-1050 cm⁻¹ | |
| Aromatic C=C Stretch | ~1600, ~1480 cm⁻¹ | |
| C-Cl Stretch | 700-850 cm⁻¹ | |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z ≈ 167 |
| Isotope Peak (M+2)⁺ | m/z ≈ 169 (approx. 1/3 intensity of M⁺ due to ³⁷Cl) |
Reactivity and Applications in Drug Development
The synthetic utility of 4-Chloro-2-methoxybenzonitrile stems from the reactivity of its nitrile group, which serves as a versatile precursor to other key functional groups.
-
Hydrolysis: The nitrile can be fully hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, an essential functional group in many active pharmaceutical ingredients (APIs). Partial hydrolysis can afford the primary amide.
-
Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen center, crucial for modulating solubility and target binding in drug candidates.
The chloro and methoxy substituents are frequently incorporated into drug molecules to modulate their pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and receptor binding interactions.[15][16] Therefore, 4-Chloro-2-methoxybenzonitrile is an attractive starting material for building complex scaffolds in medicinal chemistry programs targeting a wide range of diseases.
Safety, Handling, and Storage
Proper handling of 4-Chloro-2-methoxybenzonitrile is essential to ensure laboratory safety. The following information is summarized from supplier Safety Data Sheets (SDS).[4]
-
Hazard Classification: GHS classification indicates the substance is harmful if swallowed (Acute toxicity, oral, Category 4).[4]
-
Precautionary Measures:
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[18]
-
Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[17]
-
-
Storage: Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Recommended long-term storage is at -20°C.[5][17]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[17]
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